trans-Cyclopropane-1,2,3-tricarboxylic acid

Overview

Description

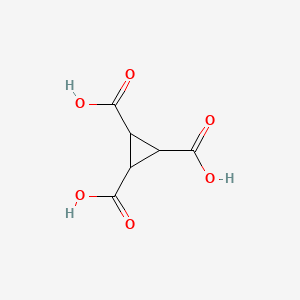

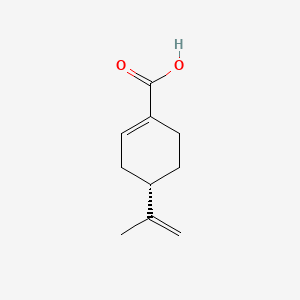

Trans-Cyclopropane-1,2,3-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6 . It has an average mass of 174.108 Da and a monoisotopic mass of 174.016434 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with a carboxylic acid group attached to each carbon atom . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

This compound has a melting point of 149 °C . Its density is predicted to be 1.934±0.06 g/cm3 .Scientific Research Applications

Synthesis and Chemical Reactions

Trans-Cyclopropane-1,2,3-tricarboxylic acid and its derivatives have been extensively studied for their roles in various synthesis and chemical reaction processes. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates are used to synthesize 2,4,5-trisubstituted oxazoles with the aid of tin(IV) chloride, showcasing a pathway involving the generation of aroylmethylidene malonates followed by conjugate addition and cyclisation (Selvi & Srinivasan, 2014). Moreover, trans-dicarbon-substituted chiral cyclopropane units have been developed as key intermediates for synthesizing various biologically active compounds, indicating the potential of cyclopropane rings in restricting compound conformation to enhance activity (Kazuta, Matsuda, & Shuto, 2002).

Metalation and Functionalization

Metalation processes involving this compound derivatives have been reported, such as the conversion of 2-chloromethyl-2-oxazoline into trans-1,2,3-tris(oxazolinyl)cyclopropane using strong bases, with subsequent electrophile addition allowing for further functionalization (Capriati, Florio, Luisi, & Rocchetti, 2002).

Biological Activity and Applications

In the realm of biological research, cyclopropane derivatives have shown efficacy as inhibitors in various enzymatic processes. For instance, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been identified as inhibitors in apple 1-aminocyclopropane-1-carboxylic acid oxidase, a finding that contributes to the understanding of ethylene production in plants (Dourtoglou & Koussissi, 2000).

Physicochemical Analysis

The physicochemical properties of cyclopropane derivatives have also been a focus of research. For example, the synthesis and analysis of cyclopropane-1,1,2-tricarboxylic acid through methods like mass spectrometry and thermal analysis have provided insights into its stability and decomposition behavior (Taoana, Holme, & Bariyanga, 2004).

Stereochemistry and Synthesis

The stereochemistry of cyclopropane derivatives is another area of interest. Research on cis-trans isomerization of cyclopropyl radical traps catalyzed by extradiol catechol dioxygenases has provided evidence for semiquinone intermediate, highlighting the stereochemical complexity and potential applications of these compounds (Spence, Langley, & Bugg, 1996).

properties

IUPAC Name |

cyclopropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H,(H,7,8)(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIRSBTTXOHPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C1C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80964010 | |

| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

48126-70-1 | |

| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)

![4-(4-fluorophenylsulfonamido)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2645177.png)

![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)

![7-Fluoro-2-methyl-3-[[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645182.png)

![1-((2,5-dichloro-4-methoxyphenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B2645183.png)

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)

![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)